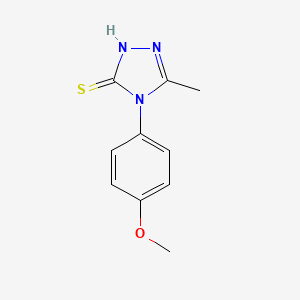

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets such as [pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of glucose metabolism.

Mode of Action

These interactions may lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various pathways, including those involved in oxidative stress and inflammation .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, including protein binding and metabolic stability .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility, stability, and reactivity can be affected by the pH of the environment. Similarly, temperature can influence the compound’s stability and the rate of its reactions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol are not fully understood due to the lack of specific studies on this compound. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of the methoxyphenyl group could potentially allow for interactions with aromatic amino acids in proteins, while the thiol group could form disulfide bonds or interact with metal ions in enzymes .

Cellular Effects

The cellular effects of this compound are currently unknown. Compounds with similar structures have been shown to influence cell function. For instance, some triazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities

Molecular Mechanism

Based on its structural similarity to other triazole derivatives, it may exert its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity or gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl isothiocyanate under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 4-(4-Methoxyphenyl)-1H-1,2,3-triazole, 4-(4-Methoxyphenyl)-1H-imidazole, and 4-(4-Methoxyphenyl)-1H-indole.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPXNKOOEUJDAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68337-44-0 |

Source

|

| Record name | 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2414011.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)

![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2414014.png)

![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)

![1-(4-{4-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2414034.png)